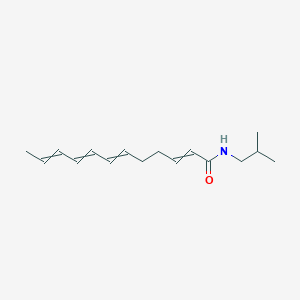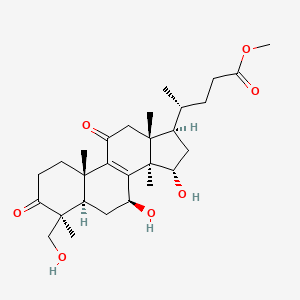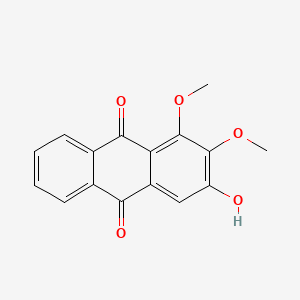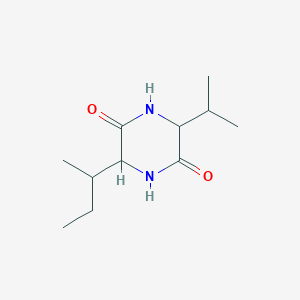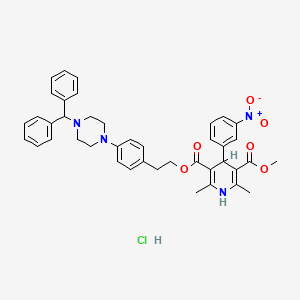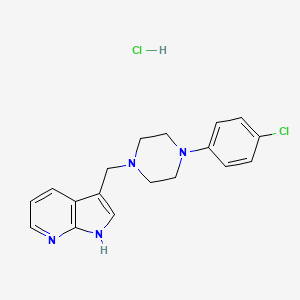
血管紧张素 (1-9)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angiotensin-(1-9) is a peptide composed of nine amino acids, formed when angiotensin converting enzyme 2 hydrolyzes the carboxy terminal leucine from angiotensin I . It is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Angiotensin-(1-9) has gained attention for its potential therapeutic effects, particularly in cardiovascular health .
科学研究应用
血管紧张素-(1-9) 已被广泛研究,因为它在各个领域具有潜在的治疗应用:
化学: 在化学领域,血管紧张素-(1-9) 被用作模型肽来研究酶-底物相互作用和肽水解的机制 .
生物学: 在生物学研究中,血管紧张素-(1-9) 被研究以了解其在调节心血管功能中的作用。 它已被证明对心脏肥大和纤维化具有保护作用 .
医学: 在医学领域,血管紧张素-(1-9) 被探索用于治疗高血压和心力衰竭。 它通过血管紧张素 II 型受体发挥作用,促进血管舒张并降低血压 .
工业: 在制药行业,血管紧张素-(1-9) 正被开发为治疗心血管疾病的治疗剂。 它的生产涉及先进的生物技术方法,以确保高纯度和疗效 .
作用机制
血管紧张素-(1-9) 主要通过血管紧张素 II 型受体发挥作用。 与该受体结合后,它会激活信号通路,导致血管舒张、抗炎作用以及对心脏重塑的保护作用 。 该肽还抑制血管紧张素转化酶,减少血管紧张素 II 的形成,从而降低血压 .
类似化合物:
- 血管紧张素 II:一种强效的血管收缩剂,可以升高血压。
- 血管紧张素-(1-7):一种具有血管舒张和抗炎作用的肽。
- 血管紧张素 A:一种具有血管收缩和血管舒张双重作用的肽 .
独特性: 血管紧张素-(1-9) 的独特性在于它能够激活血管紧张素 II 型受体,导致有益的心血管作用,而不会产生与血管紧张素 II 相关的副作用。 与主要通过 Mas 受体发挥作用的血管紧张素-(1-7) 不同,血管紧张素-(1-9) 的作用机制不同,涉及血管紧张素 II 型受体 .
总之,血管紧张素-(1-9) 是一种很有前途的肽,在心血管治疗中具有巨大的潜力。其独特的作用机制以及对心脏和血管的有益作用使其成为进一步研究和开发的宝贵目标。
未来方向
The renin-angiotensin system (RAS), of which Angiotensin (1-9) is a part, is a major regulator for a wide range of physiological and pathophysiological functions . The greatest hope comes from the ACE2/ang 1–7/MasR axis . These findings may provide new insights for prevention and treatment of hypertension in the future .
准备方法
合成路线和反应条件: 血管紧张素-(1-9) 可以使用固相肽合成法合成,该方法通常用于肽的生产。这涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 该过程包括脱保护和偶联步骤,通常使用 N,N'-二异丙基碳二酰亚胺和羟基苯并三唑等试剂 .
工业生产方法: 血管紧张素-(1-9) 的工业生产可能涉及重组 DNA 技术,其中该肽在大肠杆菌等微生物系统中表达。 然后使用色谱技术纯化肽,以达到所需的纯度和产量 .
化学反应分析
反应类型: 血管紧张素-(1-9) 主要经历水解反应,在该反应中,它被血管紧张素转化酶和氨肽酶等酶转化为其他血管紧张素肽 .
常见试剂和条件: 涉及血管紧张素-(1-9) 的水解反应通常在生理条件下发生,酶充当催化剂。 反应受 pH 值、温度和辅助因子的存在等因素的影响 .
主要产物: 从血管紧张素-(1-9) 水解产生的主要产物包括血管紧张素-(1-7) 和血管紧张素 II,它们在肾素-血管紧张素系统中都具有不同的生物活性 .
相似化合物的比较
- Angiotensin II: A potent vasoconstrictor that increases blood pressure.
- Angiotensin-(1-7): A peptide with vasodilatory and anti-inflammatory properties.
- Angiotensin A: A peptide with both vasoconstrictive and vasodilatory effects .
Uniqueness: Angiotensin-(1-9) is unique in its ability to activate the angiotensin type 2 receptor, leading to beneficial cardiovascular effects without the adverse effects associated with angiotensin II. Unlike angiotensin-(1-7), which primarily acts through the Mas receptor, angiotensin-(1-9) has a distinct mechanism of action that involves the angiotensin type 2 receptor .
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGOQOPNPFXFT-JWRYNVNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78N16O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?
A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:
- Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].
- Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].
- Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].
- Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].
Q2: What is the molecular structure of angiotensin-(1-9)?
A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.
Q3: How stable is angiotensin-(1-9) in vivo?
A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.
Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?
A4: Researchers are investigating various approaches, including:
- Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].
- Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].
Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?
A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):
- In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].
- Animal models:
- In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].
- In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].
- In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].
- Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].
Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?
A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.
Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?
A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.
Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?
A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


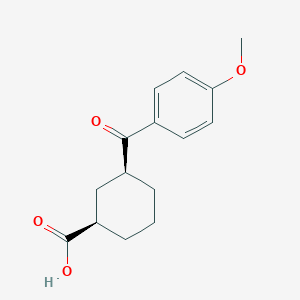
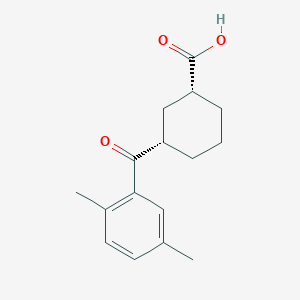
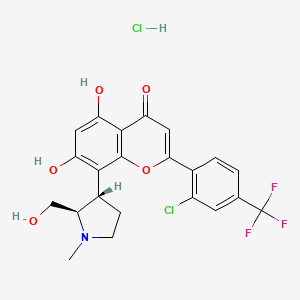
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
